4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNIAISDGCCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a chlorophenyl group. The unique structural characteristics of this compound contribute to its potential therapeutic applications.
Chemical Structure
The molecular structure can be summarized as follows:
| Compound Name | Molecular Formula | IUPAC Name | CAS Number |
|---|---|---|---|
| 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | C23H19ClN4O3S | 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 533872-47-8 |
Synthesis
The synthesis of 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Substitution of the Chlorophenyl Group : Chlorinated aromatic compounds are often used in substitution reactions to introduce the chlorophenyl moiety.
- Amide Bond Formation : The benzamide core is attached through amide bond formation using coupling reagents such as EDCI or DCC.
- Introduction of the Benzyl Group : This involves sulfonation reactions using sulfonyl chlorides followed by alkylation.
Anticancer Properties
Research indicates that 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve interaction with specific molecular targets such as enzymes and receptors that are critical in cancer progression .
The compound's mechanism may include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several studies have documented the biological activity of related oxadiazole derivatives:
- A study demonstrated that derivatives of oxadiazole exhibited anticancer properties with IC50 values ranging from 10 µM to 100 µM against various cancer cell lines .
- Another research highlighted the effectiveness of oxadiazole compounds in inhibiting RET kinase activity, which is crucial for certain types of cancers .
Comparative Biological Activity Table
| Compound | Activity Type | Target | IC50 Value (µM) |
|---|---|---|---|
| 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Anticancer | Melanoma Cells | ~20 |
| Oxadiazole Derivative A | Anticancer | Various Cell Lines | ~92.4 |
| Oxadiazole Derivative B | Antitubercular | Mycobacterium tuberculosis | ~50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Halogen Substitutions
Chlorophenyl Derivatives
- Compound 3 (): [4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide] Key Differences: The 4-chlorophenyl substituent (vs. Activity: Demonstrated anti-inflammatory activity, with IR and NMR data consistent with oxadiazole and benzamide functionalities .
OZE-III () : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Bromophenyl and Dichlorophenyl Derivatives
- 4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () Key Differences: Bromine at the benzamide para position and a 2,5-dichlorophenyl group increase molecular weight (MW ≈ 450–470) and lipophilicity (log P > 5). Activity: Not explicitly reported, but bromine’s electron-withdrawing nature may enhance cytotoxicity compared to chlorine .
Analogues with Sulfonamide and Sulfamoyl Modifications
LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences : Incorporates a sulfamoyl group instead of benzyl, increasing polarity. The 4-methoxyphenylmethyl substituent enhances electron density.
- Activity : Potent antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting sulfamoyl groups improve target engagement .
Compound 6a () : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
Analogues with Heterocyclic or Aliphatic Substituents
TAS1553 () : 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide
- Compound 3 (): N-(((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide Key Differences: Bromine at the 2-position and an aminomethyl linker. Activity: Complies with Lipinski’s Rule of Five (log P < 5, MW < 500), suggesting favorable oral bioavailability .
Comparative Analysis of Key Properties
Table 1: Structural and Pharmacokinetic Comparison
Activity Trends
- Halogen Effects : Bromine substitution () often increases potency but may compromise solubility. The target’s 2-chlorophenyl balances steric and electronic effects.
- Substituent Position : 2-Chlorophenyl in the target compound may hinder binding to flat enzymatic pockets compared to 4-chlorophenyl analogues ().
- Benzyl vs. Sulfamoyl : The benzyl group in the target compound likely enhances membrane permeability relative to sulfamoyl-containing LMM5, though with reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
